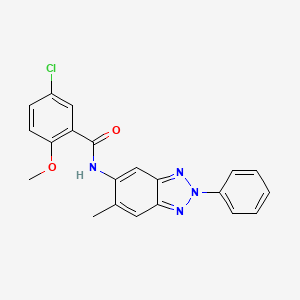![molecular formula C17H15Cl2NOS B5208836 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in regulating cellular metabolism.
作用機序
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide works by inhibiting the activity of PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is an enzyme complex that plays a crucial role in the conversion of glucose to energy in the form of ATP. By inhibiting PDK, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide increases the activity of PDH, leading to increased glucose metabolism and ATP production. This increase in ATP production can lead to apoptosis in cancer cells and improved glucose metabolism in metabolic disorders.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. In metabolic disorders, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to improve glucose metabolism and insulin sensitivity. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other cancer treatments such as chemotherapy. However, one limitation of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
将来の方向性
There are several potential future directions for 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One area of interest is in the development of more potent analogs of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide that may be more effective in cancer treatment. Another area of interest is in the development of combination therapies that may enhance the therapeutic effects of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide and its potential use in the treatment of metabolic disorders and inflammatory diseases.
合成法
The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 2-phenylthioethylamine in the presence of acryloyl chloride. This reaction produces a yellow solid that is purified through recrystallization. The yield of this reaction is typically around 50%.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASVAKZYLVSBN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)
![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)



![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)